1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
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Overview
Description
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone typically involves multi-step organic synthesis. Starting with basic aromatic compounds, the synthesis progresses through several reactions such as nitration, reduction, amination, and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired configuration of the final product.
Industrial Production Methods
Industrial production often leverages optimized synthetic routes that maximize yield and minimize by-products. Large-scale reactions typically involve the use of continuous flow reactors, which enhance the efficiency and scalability of the process. Safety protocols and environmental considerations are also integral, as they ensure the sustainable and responsible manufacture of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: : Transforming the compound into its oxidized form using agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups within the molecule can be substituted, for instance, using halogenation or alkylation reagents.
Common Reagents and Conditions
Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reactions typically occur under controlled temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction type, the major products can range from oxidized derivatives to reduced forms, and substituted variants with different functional groups introduced into the molecule.
Scientific Research Applications
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone finds applications across several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Explored for therapeutic potential due to its unique interactions with biological targets.
Industry: : Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. This includes binding to enzymes or receptors, altering their activity, and modulating biological pathways. The detailed mechanism of action often involves intricate biochemical processes that are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-((7-Methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone is unique among related compounds due to its distinctive molecular structure, which influences its reactivity and interaction with biological systems. Similar compounds include other naphthyridine derivatives and piperidine-carbonyl hybrids, but none exactly replicate the unique properties of this molecule.
In essence, this compound serves as a fascinating subject for scientific exploration, offering numerous applications and insights into chemical behavior and biological interactions.
Feel free to dive deeper into any section!
Properties
IUPAC Name |
1-[3-[[7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-6-5-11-28(14-15)24(30)21-13-25-23-20(10-9-16(2)26-23)22(21)27-19-8-4-7-18(12-19)17(3)29/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRFLLDSZJRAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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